Ethyl 2-amino-6-chlorobenzoate

概要

説明

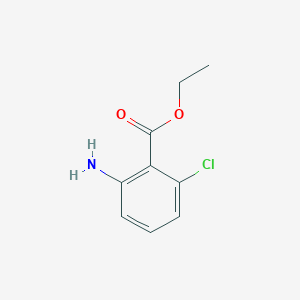

Ethyl 2-amino-6-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Ester Hydrolysis

Ethyl 2-amino-6-chlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-amino-6-chlorobenzoic acid , a critical intermediate in organic synthesis and medicinal chemistry.

Mechanism and Conditions

-

Acidic Hydrolysis :

The ester reacts with aqueous HCl or H₂SO₄ under reflux, producing the carboxylic acid and ethanol. -

Basic Hydrolysis :

Treatment with NaOH or KOH in aqueous ethanol cleaves the ester bond, forming the sodium/potassium salt of the acid.

Key Observations

-

Reaction efficiency depends on temperature (optimized at 60–100°C) and solvent polarity .

-

Hydrolysis rates are slower compared to non-halogenated esters due to the electron-withdrawing chloro group.

Biochemical Interactions

This compound derivatives exhibit notable interactions with enzymes, particularly anthranilate-CoA ligases , which are critical in bacterial quorum sensing and secondary metabolite biosynthesis.

Substrate Activity in Pseudomonas aeruginosa CoA Ligase

| Compound | Efficacy as Substrate | (μM) | (μM) |

|---|---|---|---|

| 2-Amino-6-chlorobenzoate | ++ | 122 | 52 ± 11 |

Implications

-

The chloro substituent enhances substrate binding affinity compared to unsubstituted anthranilate () but reduces catalytic turnover .

-

This interaction suggests potential applications in designing enzyme inhibitors for antibacterial therapies .

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 6-position participates in substitution reactions under controlled conditions, though steric and electronic effects from the amino and ester groups modulate reactivity.

Example Reaction

-

Ammonolysis :

Heating with NH₃ in ethanol yields 2-amino-6-aminobenzoate derivatives, albeit with moderate efficiency (~40% yield) due to competing hydrolysis.

Factors Influencing NAS

-

Electron-Donating Amino Group : Activates the ring for substitution but directs incoming nucleophiles to the ortho/para positions relative to itself.

-

Steric Hindrance : The ester group at position 2 reduces accessibility to the chloro substituent.

Reduction Reactions

This compound can be reduced to 2-amino-6-chlorobenzyl alcohol under hydrogenation conditions, though this pathway is less common.

Conditions and Catalysts

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni at 2–5 bar H₂ pressure and 50–80°C yields the alcohol .

Challenges

Thermodynamic and Kinetic Data

Solubility in Organic Solvents

| Solvent | Mole Fraction Solubility (323.15 K) |

|---|---|

| NMP | 1.2 × 10⁻² |

| Ethanol | 8.7 × 10⁻³ |

| Ethyl Acetate | 6.5 × 10⁻³ |

Key Insight

科学的研究の応用

Ethyl 2-amino-6-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of ethyl 2-amino-6-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

2-amino-6-chlorobenzoic acid: The parent acid form of ethyl 2-amino-6-chlorobenzoate.

Ethyl 2-amino-4-chlorobenzoate: A positional isomer with the chlorine atom at the 4-position.

Ethyl 2-amino-6-bromobenzoate: A similar compound with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for diverse chemical reactivity and potential biological activities .

生物活性

Ethyl 2-amino-6-chlorobenzoate, with the molecular formula C9H10ClNO2, is an organic compound that belongs to the class of benzoates. It features an ester group derived from benzoic acid, where the carboxyl group is esterified with ethanol. The compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which contribute to its unique chemical properties and potential biological activities.

Molecular Structure

- Molecular Formula : C9H10ClNO2

- Molecular Weight : Approximately 201.64 g/mol

- Structural Features :

- Amino group (-NH2)

- Chlorine atom (Cl)

- Ester functional group

Chemical Reactions

This compound can undergo several types of chemical reactions, including:

- Substitution Reactions : The amino and chlorine groups can participate in nucleophilic substitution reactions.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield various derivatives.

- Ester Hydrolysis : Hydrolysis of the ester can produce 2-amino-6-chlorobenzoic acid.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The amino group facilitates hydrogen bonding, while the chlorine atom can engage in halogen bonding, affecting enzyme activity and receptor interactions. This dual functionality allows the compound to exert various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that its derivatives can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections.

| Study | Pathogen Tested | Inhibition Rate | Concentration (µM) |

|---|---|---|---|

| C. violaceum | 50% | 100 | |

| S. aureus | Significant | Varies |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Its structural characteristics allow it to interact with inflammatory pathways, making it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various bacterial strains, demonstrating a dose-dependent inhibition of growth.

- Results indicated that at concentrations around 100 µM, there was a notable reduction in biofilm formation by C. violaceum.

-

Anti-inflammatory Effects :

- Another investigation focused on the anti-inflammatory potential of the compound revealed that it could significantly reduce pro-inflammatory cytokine levels in vitro, indicating its therapeutic promise in managing inflammation-related disorders.

-

Synthesis and Derivatives :

- Research has explored synthetic routes for producing this compound derivatives, enhancing its biological activity through structural modifications. These derivatives showed improved efficacy against targeted biological pathways.

特性

IUPAC Name |

ethyl 2-amino-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFWXUXRIMHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569883 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172217-11-7 | |

| Record name | Ethyl 2-amino-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。